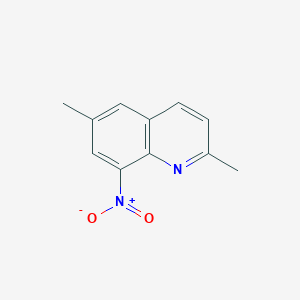

2,6-Dimethyl-8-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-8-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-5-9-4-3-8(2)12-11(9)10(6-7)13(14)15/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVANTDVDEXMHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethyl 8 Nitroquinoline and Analogous Structures

Classical Quinoline (B57606) Synthesis Protocols

Several named reactions have been established for the synthesis of the quinoline scaffold, many of which utilize aniline (B41778) or its derivatives as key starting materials. jptcp.com The choice of a specific protocol often depends on the desired substitution pattern on the quinoline ring.

Skraup Reaction and its Mechanistic Variants

The Skraup synthesis is a fundamental method for producing quinolines. uniroma1.it In its classic form, it involves the reaction of an aromatic amine, such as aniline, with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uniroma1.itnumberanalytics.comwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. numberanalytics.com Subsequent cyclization and oxidation yield the quinoline ring system. numberanalytics.com

A significant aspect of the Skraup reaction is its potential for violence, which can be mitigated by the addition of ferrous sulfate (B86663). wikipedia.org Arsenic acid can serve as a less vigorous oxidizing agent compared to nitrobenzene. uniroma1.itwikipedia.org

For the synthesis of substituted quinolines like 2,6-dimethylquinoline (B146794), a precursor to the target molecule, modifications to the Skraup reaction are necessary. The Doebner-von Miller reaction is often considered a modification of the Skraup synthesis. wikipedia.org One approach for preparing 2,6-dimethylquinoline involves the Doebner-Miller synthesis, which utilizes p-toluidine (B81030). researchgate.net

Table 1: Key Features of the Skraup Reaction

| Feature | Description |

| Reactants | Aromatic amine, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) uniroma1.itnumberanalytics.comwikipedia.org |

| Key Intermediate | Acrolein (from dehydration of glycerol) numberanalytics.com |

| Mechanism | Michael addition, cyclization, oxidation numberanalytics.com |

| Moderators | Ferrous sulfate wikipedia.org |

| Alternative Oxidizing Agent | Arsenic acid uniroma1.itwikipedia.org |

Doebner-von Miller Reaction and its Applications

The Doebner-von Miller reaction provides a versatile route to quinoline derivatives by reacting an aromatic amine with an α,β-unsaturated carbonyl compound. wikipedia.org This method is essentially a variation of the Skraup synthesis. wikipedia.org For instance, the synthesis of 2,6-dimethylquinoline can be achieved through the Doebner-Miller reaction, with 2,6-dimethyl-1,2-dihydroquinoline being isolated as an intermediate. researchgate.netcdnsciencepub.com

The reaction can be catalyzed by various acids, including Lewis acids like tin tetrachloride and Brønsted acids such as p-toluenesulfonic acid. wikipedia.org A proposed mechanism involves the fragmentation of an initial adduct into an imine and a saturated ketone, which then recombine to form the quinoline ring system. wikipedia.org

Table 2: Doebner-von Miller Reaction for 2,6-Dimethylquinoline Synthesis

| Reactant | Conditions | Intermediate | Product |

| p-Toluidine | Acid catalysis | 2,6-Dimethyl-1,2-dihydroquinoline researchgate.netcdnsciencepub.com | 2,6-Dimethylquinoline |

Friedländer and Pfitzinger Synthesis Approaches

The Friedländer synthesis is a widely used method for obtaining substituted quinolines. researchgate.net It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. minia.edu.egwikipedia.org The reaction can be catalyzed by acids or bases. youtube.comorganic-chemistry.org The mechanism is generally believed to proceed through the initial formation of a Schiff base, followed by an internal aldol (B89426) condensation. thieme-connect.com

The Pfitzinger synthesis, considered a variation of the Friedländer reaction, utilizes isatin (B1672199) or its derivatives as the starting material. wikipedia.orgrsc.org In the presence of a base, isatin is converted to isatoic acid, which then condenses with a carbonyl compound to yield a quinoline-4-carboxylic acid. pharmaguideline.comresearchgate.net This method is particularly useful for synthesizing quinolines with a carboxylic acid group at the 4-position. imist.ma

Conrad-Limpach and Combes Condensations

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, this method can yield either 4-hydroxyquinolines (at lower temperatures, kinetically controlled) or 2-hydroxyquinolines (at higher temperatures, thermodynamically controlled). wikipedia.orgquimicaorganica.org The reaction proceeds via a Schiff base intermediate. wikipedia.org

The Combes quinoline synthesis utilizes the condensation of an aniline with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid, to form substituted quinolines. minia.edu.egwikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. wikipedia.org This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org

Nitration Strategies for Quinoline Systems

The introduction of a nitro group onto the quinoline ring is a key step in the synthesis of 2,6-Dimethyl-8-nitroquinoline. The position of nitration is highly dependent on the reaction conditions and the nature of the quinoline substrate.

Regioselective Nitration at the 8-Position of Quinoline Ring Systems

The nitration of quinoline itself typically occurs at the 5- and 8-positions. stackexchange.com This is because the reaction proceeds through the N-protonated quinolinium ion, which deactivates the pyridine (B92270) ring towards electrophilic attack. stackexchange.com Consequently, electrophilic substitution occurs on the benzene (B151609) ring. researchgate.net

For the synthesis of 2,6-dimethyl-8-nitroquinoline, the starting material is 2,6-dimethylquinoline. The nitration of 2,4-dimethylquinoline (B72138) has been reported to yield a mixture of the 6- and 8-nitro isomers. acs.org A modified Doebner-Miller reaction on 3-nitro-4-aminotoluene has been used to produce 2,6-dimethyl-8-nitroquinoline in a 25% yield. acs.org

Direct nitration of quinoline derivatives can be achieved using a mixture of nitric acid and sulfuric acid. The regioselectivity towards the 8-position can be influenced by factors such as temperature and reaction time. For instance, nitration of certain quinoline precursors at elevated temperatures (around 70 °C) for extended periods has been shown to favor the formation of the 8-nitro derivative.

Influence of Methyl Substituents on Nitration Regioselectivity

The regioselectivity of electrophilic substitution reactions, such as nitration, on the quinoline ring is significantly influenced by the position of existing substituents. In the case of dimethylquinolines, the electron-donating methyl groups (-CH3) activate the ring system towards electrophilic attack. Their positions dictate where the incoming nitro group (-NO2) will be directed.

Research into the nitration of 2,6-dimethylquinoline has demonstrated the directing influence of the two methyl groups. The nitration of 2,6-dimethylquinoline primarily yields 2,6-dimethyl-8-nitroquinoline. This outcome is attributed to the activating effect of the methyl groups on the benzene portion of the quinoline ring system.

In a comparative study, the nitration of 2,4-dimethylquinoline was found to produce a mixture of isomers. acs.org Careful fractionation of the crude nitration product yielded both 2,4-dimethyl-8-nitroquinoline (B12966438) and 2,4-dimethyl-6-nitroquinoline. acs.org It was discovered that the previously reported single product melting at 120°C was, in fact, a eutectic mixture of the 8-nitro and 6-nitro isomers. acs.org This highlights the critical role that substituent placement plays in determining the outcome of the nitration reaction. The presence of substituents generally affects the regioselectivity of the reaction. wikipedia.org

Table 1: Nitration Products of Dimethylquinolines

| Starting Material | Nitration Product(s) | Reported Melting Point (°C) | Reference |

|---|---|---|---|

| 2,6-Dimethylquinoline | 2,6-Dimethyl-8-nitroquinoline | 116-117 | acs.org |

| 2,4-Dimethylquinoline | 2,4-Dimethyl-8-nitroquinoline | 149-150 | acs.org |

| 2,4-Dimethyl-6-nitroquinoline | 163-164 |

Targeted Synthesis of 2,6-Dimethyl-8-nitroquinoline Precursors

The most direct precursor for the synthesis of 2,6-dimethyl-8-nitroquinoline via nitration is 2,6-dimethylquinoline itself. The synthesis of this precursor is well-established through classic cyclization reactions. The Doebner-von Miller reaction is a widely recognized method for synthesizing quinolines. tandfonline.com For 2,6-dimethylquinoline, this reaction would typically involve the condensation of p-toluidine with an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634) in the presence of an acid catalyst. chemsrc.com

Alternatively, a modified Doebner-von Miller reaction has been used to synthesize the final product, 2,6-dimethyl-8-nitroquinoline, directly. This procedure utilized 3-nitro-4-aminotoluene as a starting material, achieving a 25% yield of the desired product. acs.org The Skraup synthesis, another cornerstone of quinoline synthesis, involves reacting an aniline (like p-toluidine) with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline core. tandfonline.comvulcanchem.com These methods provide reliable routes to the essential dimethylquinoline scaffold required for subsequent nitration.

Modern Synthetic Approaches and Catalytic Methods

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of quinoline synthesis. These modern approaches include the use of nanomaterials, transition-metal catalysis, and adherence to green chemistry principles.

The application of nanomaterials as catalysts represents a significant innovation in organic synthesis. For the synthesis of an analogous structure, 2-methyl-6-nitroquinoline, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been employed to enhance reaction efficiency. nih.govresearchgate.net The use of these 40 nm nanoparticles as a "near-homogeneous" catalyst has shown remarkable results. nih.govcolab.ws The mechanism is believed to involve the stabilization of unstable intermediates on the acidic surface of the silica (B1680970) coating. nih.gov This approach has far-reaching implications for the bulk synthesis of quinoline-based compounds. colab.ws

Table 2: Effect of Nanocatalyst on 2-Methyl-6-nitroquinoline Synthesis

| Parameter | Conventional Method | Fe3O4@SiO2 Nanocatalyst Method | Reference |

|---|---|---|---|

| Reaction Time | 110 min | 80 min | nih.gov |

| Reaction Yield | ~20% (overall) | Doubled |

Transition-metal catalysis has become a powerful tool for the direct functionalization of C-H bonds, offering highly selective and efficient routes to complex molecules. mdpi.com For quinolines, catalysts based on palladium, copper, rhodium, and cobalt have been extensively used to introduce various functional groups. numberanalytics.comijfans.orgrsc.org A common strategy involves the use of quinoline N-oxides to direct functionalization to the C-8 position through the formation of a stable metallacycle intermediate. rsc.orgacs.org

While direct C-H nitration via this method is less common, these catalytic systems are pivotal for creating diverse quinoline derivatives. For instance, palladium and copper catalysts are widely employed in cross-coupling reactions (like Suzuki-Miyaura and Ullmann-type) and cyclization reactions to build the quinoline scaffold or append substituents. numberanalytics.com These methods provide access to a broad range of functionalized quinolines that would be difficult to obtain through traditional synthetic pathways. ijfans.orgnih.gov

The integration of green chemistry principles into synthetic protocols aims to reduce environmental impact by minimizing waste, lowering energy consumption, and using less hazardous substances. researchgate.netijpsjournal.com In quinoline synthesis, this has led to the development of several eco-friendly methodologies.

Key green approaches include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water and ethanol. researchgate.net

Energy-Efficient Techniques: Employing microwave-assisted synthesis, which often leads to shorter reaction times and higher yields. ijfans.org

Benign and Recyclable Catalysts: Utilizing solid acid catalysts like Amberlyst-15, organocatalysts such as p-toluenesulfonic acid (p-TSA), or employing catalyst-free conditions where possible. tandfonline.comresearchgate.net

These strategies are not only environmentally conscious but also frequently result in improved reaction efficiency and cost-effectiveness, marking a significant shift from conventional synthetic methods. numberanalytics.comresearchgate.net

Table 3: Green Chemistry Approaches in Quinoline Synthesis

| Approach | Catalyst/Conditions | Solvent | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Often catalyst-free | Water, Ethanol | Rapid reaction, high yields, energy efficient | tandfonline.comijfans.org |

| Solid Acid Catalysis | Amberlyst-15 (reusable) | Ethanol | Eco-friendly, recyclable catalyst | tandfonline.com |

| Organocatalysis | p-Toluenesulfonic acid (p-TSA) | - | Avoids toxic metal catalysts | researchgate.net |

| Greener Solvents | Various catalysts | Water, Ethanol | Reduced toxicity and waste | researchgate.net |

Chemical Reactivity and Transformation Studies of 2,6 Dimethyl 8 Nitroquinoline

Intrinsic Reactivity Profile of Nitro-Substituted Quinolines

The quinoline (B57606) ring system possesses a unique electronic structure arising from the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring withdraws electron density, rendering the entire system relatively electron-deficient compared to naphthalene. numberanalytics.com The introduction of a nitro (-NO2) group, a powerful electron-withdrawing substituent, further intensifies this effect. nih.gov

The nitro group deactivates the quinoline ring towards electrophilic substitution while strongly activating it for nucleophilic attack. mdpi.comwikipedia.org This activation is most pronounced at the positions ortho and para to the nitro group due to the ability of these positions to effectively delocalize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgphiladelphia.edu.jomasterorganicchemistry.com In the case of 8-nitroquinolines, this activating effect makes the C5 and C7 positions particularly susceptible to nucleophilic attack.

Reduction Reactions of the Nitro Group

The nitro group is a versatile functional group in organic synthesis, largely because it can be readily reduced to an amino group. This transformation is a critical step in the synthesis of many biologically active compounds and serves as a gateway to further functionalization via diazonium salts. nih.gov

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of nitroarenes to their corresponding anilines. numberanalytics.com The process involves the addition of molecular hydrogen (H₂) across the nitrogen-oxygen bonds in the presence of a metal catalyst. numberanalytics.comillinois.edu For the hydrogenation of quinoline derivatives, various heterogeneous catalysts are effective, with reaction conditions tailored to achieve desired selectivity. thieme-connect.com

Commonly used catalysts include precious metals like palladium, platinum, rhodium, and ruthenium, often supported on carbon (e.g., Pd/C, Pt/C). illinois.eduthieme-connect.com Base-metal catalysts, such as those based on cobalt and nickel (e.g., Raney Nickel), also facilitate this reduction, often requiring more vigorous conditions of temperature and pressure. illinois.eduthieme-connect.com The reaction typically proceeds with high efficiency and yields the corresponding aminoquinoline. In the context of 2,6-dimethyl-8-nitroquinoline, catalytic hydrogenation would yield 2,6-dimethylquinolin-8-amine. It is noteworthy, however, that the resulting amino group can sometimes act as a catalyst poison, potentially slowing the reaction rate. thieme-connect.com

Table 1: Representative Catalysts and Conditions for Quinoline Hydrogenation

| Catalyst | Hydrogen Source | Conditions | Substrate Scope | Ref |

| Cobalt (granular) | H₂ (gas) | 100-120 °C, 80 bar | Various substituted quinolines | thieme-connect.com |

| Rhodium on Carbon | H₂ (gas) | 10 kg/cm ² pressure | 6-Methylquinoline | oup.com |

| Palladium/Platinum | H₂ (gas) | Atmospheric to high pressure | General aromatic compounds | numberanalytics.comillinois.edu |

| Ruthenium | H₂ (gas) | 70-80 °C, 60-70 atm | Aromatic rings | illinois.edu |

Chemical Reduction Methodologies

Besides catalytic hydrogenation, several chemical methods are effective for the reduction of the nitro group in nitroquinolines. These methods are often preferred for their operational simplicity and tolerance to functional groups that might be sensitive to catalytic conditions (e.g., C-C double bonds).

A prevalent and mild method involves the use of stannous chloride (tin(II) chloride, SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid (HCl). mdpi.com This procedure is highly effective for converting nitroquinolines to their amino counterparts, often proceeding with high yields. mdpi.comnih.gov The reaction is robust and tolerates a variety of other substituents on the quinoline ring, including alkyl groups and halogens. mdpi.com For 2,6-dimethyl-8-nitroquinoline, this method provides a reliable route to 2,6-dimethylquinolin-8-amine.

Table 2: Chemical Reduction of Nitroquinolines

| Reagent | Conditions | Substrate | Product | Yield | Ref |

| SnCl₂, 6M HCl | MeOH, T >50 °C | Various nitroquinolines | Corresponding aminoquinolines | Up to 86% | mdpi.com |

| Fe/AcOH | N/A | 2-Nitrobenzaldehydes | Substituted quinolines (in situ) | High | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the nitroquinoline ring system makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com The nitro group acts as a powerful activating group, stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. wikipedia.org

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful modern variant of SNAr that allows for the direct replacement of a hydrogen atom on an electron-deficient aromatic ring. mdpi.comnih.gov The key requirement is the presence of a strong electron-withdrawing group, such as a nitro group, on the aromatic substrate. mdpi.com The reaction proceeds via the addition of a nucleophile (often a carbanion bearing a leaving group on the nucleophilic carbon) to form a σ-adduct, followed by base-induced elimination of HX (where X is the leaving group from the nucleophile) to restore aromaticity. cdnsciencepub.com

In nitroquinolines, VNS reactions occur with high regioselectivity, typically at the positions ortho or para to the nitro group. cdnsciencepub.comresearchgate.net Studies on 8-nitroquinoline (B147351) have shown that amination via VNS occurs at the C-7 position (para to the nitro group). cdnsciencepub.com By extension, 2,6-dimethyl-8-nitroquinoline is expected to undergo VNS primarily at the C-7 position. This method provides a direct route to functionalize the quinoline core without pre-existing leaving groups. mdpi.com

Table 3: Examples of VNS Reactions on Nitroquinolines

| Nitroquinoline | Nucleophile | Base | Product Position | Ref |

| 8-Nitroquinoline | 4-Amino-1,2,4-triazole | t-BuOK | C-7 (para) | cdnsciencepub.com |

| 5-Nitroquinoline (B147367) | 4-Amino-1,2,4-triazole | t-BuOK | C-6 (ortho) | cdnsciencepub.com |

| 3-, 6-, 7-Nitroquinolines | 1,1,1-Trimethylhydrazinium (B8733633) iodide (TMHI) | t-BuOK | ortho and/or para | researchgate.net |

| 8-Nitroquinoline | 9H-Carbazole | K-9H-carbazol-9-ide | C-7 (para) | mdpi.com |

Substitution of Halogen Substituents in Halonitroquinolines

The classic SNAr reaction involves the displacement of a good leaving group, typically a halide, from an activated aromatic ring. wikipedia.orgfishersci.co.uk A nitro group positioned ortho or para to the halogen dramatically accelerates this reaction by stabilizing the intermediate Meisenheimer complex. wikipedia.orgphiladelphia.edu.jo

Therefore, a hypothetical derivative such as 7-chloro-2,6-dimethyl-8-nitroquinoline would be highly reactive towards nucleophiles. The strong electron-withdrawing effect of the 8-nitro group would facilitate the attack of a nucleophile (e.g., alkoxides, amines, thiolates) at the C-7 position, leading to the displacement of the chloride ion. The reaction proceeds via the addition-elimination mechanism, where the nucleophile first adds to the ring to form the stabilized anionic intermediate, followed by the loss of the halide leaving group to yield the final substituted product. masterorganicchemistry.comfishersci.co.uk This pathway is a cornerstone of synthetic chemistry for the functionalization of electron-poor heteroaromatic systems.

Diels-Alder Reactions and Dienophilic Characteristics of Nitroquinolines

The presence of a strong electron-withdrawing group, such as a nitro group, can enhance the dienophilic character of quinoline systems, making them suitable partners in polar Diels-Alder reactions. sciforum.net Studies on 5- and 8-nitroquinolines have demonstrated their ability to act as dienophiles in thermal Diels-Alder reactions with electron-rich dienes. sciforum.net These reactions typically proceed with normal electron demand. sciforum.net

The reactivity of nitroquinolines as dienophiles is influenced by the position of the nitro group. For instance, 2-nitroquinoline (B99525) and 4-nitroquinoline (B1605747) have been found to be unreactive under certain thermal conditions. researchgate.net In contrast, 5-nitroquinoline and 8-nitroquinoline readily react with dienes like isoprene, 1-trimethylsilyloxy-1,3-butadiene, and Danishefsky's diene. sciforum.netresearchgate.net The strong electron-acceptor nature of the nitro group not only activates the dienophile but also facilitates its extrusion under thermal conditions. sciforum.net

The use of ionic liquids as solvents can significantly improve the yields and reaction conditions of these Diels-Alder reactions. sciforum.net For example, ethyl ammonium (B1175870) nitrate (B79036) (EAN) and 1-butyl-3-methyl-imidazolium tetrafluoroborate (B81430) ([bmim][BF4]) have been shown to be effective in promoting the cycloaddition. sciforum.net

While specific studies focusing solely on 2,6-dimethyl-8-nitroquinoline in Diels-Alder reactions are not extensively detailed in the provided search results, the general principles observed for 8-nitroquinolines can be extrapolated. The methyl groups at positions 2 and 6 would likely introduce steric and electronic effects that could modulate the reactivity of the dienophile and the regioselectivity of the cycloaddition. The electron-donating nature of the methyl groups might slightly decrease the dienophilic character compared to an unsubstituted 8-nitroquinoline.

A key characteristic of Diels-Alder reactions is their stereospecificity, where the stereochemistry of the dienophile is retained in the product. pressbooks.pub Furthermore, the reaction often favors the formation of the endo product due to secondary orbital interactions. pressbooks.pub These principles would apply to the Diels-Alder reactions of 2,6-dimethyl-8-nitroquinoline.

It is important to note that the diene must be able to adopt an s-cis conformation to participate in a Diels-Alder reaction. pressbooks.publibretexts.org Highly reactive dienes often have electron-donating groups, which complement the electron-withdrawing nature of the nitro group on the quinoline dienophile. libretexts.orglibretexts.org

Advanced Derivatization and Functionalization Strategies

The 2,6-dimethyl-8-nitroquinoline scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Advanced derivatization and functionalization strategies often target the nitro group, the methyl groups, and the quinoline ring itself.

One common transformation is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as stannous chloride (SnCl₂) in the presence of hydrochloric acid. nih.gov This method is efficient and tolerates a variety of other functional groups. nih.gov The resulting 8-amino-2,6-dimethylquinoline is a versatile intermediate for further functionalization. For instance, the amino group can be a precursor for the synthesis of other nitrogen-containing heterocycles. brieflands.comresearchgate.net

The methyl groups on the quinoline ring can also be functionalized. For example, the methyl group at the 2-position of 2-methyl-8-nitroquinoline (B1328908) can be oxidized to a carboxylic acid. researchgate.net This transformation can be carried out in a two-step process involving bromination followed by hydrolysis. researchgate.net Another approach involves the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine, which can then be further manipulated. brieflands.comresearchgate.net

Vicarious Nucleophilic Substitution (VNS) of hydrogen is another powerful tool for the functionalization of nitroquinolines. This reaction allows for the direct introduction of nucleophiles, such as amino groups, ortho and/or para to the nitro group. researchgate.net For example, the amination of various nitroquinolines has been successfully achieved using 1,1,1-trimethylhydrazinium iodide (TMHI) in the presence of a strong base like potassium tert-butoxide. researchgate.net While not specifically demonstrated on 2,6-dimethyl-8-nitroquinoline in the provided results, this methodology is generally applicable to nitro-activated aromatic systems.

Further derivatization can be achieved through electrophilic substitution reactions on the quinoline ring, although the strong deactivating effect of the nitro group must be considered. Nitration of 7-alkylquinolines has been shown to predominantly yield the 8-nitro derivative, indicating the directing effect of the existing substituents. brieflands.com

The combination of these strategies allows for the systematic modification of the 2,6-dimethyl-8-nitroquinoline core, leading to the generation of libraries of compounds with varied electronic and steric properties for further investigation. researchgate.net

Spectroscopic and Computational Investigations of 2,6 Dimethyl 8 Nitroquinoline

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound and for probing its molecular structure.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. edinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. edinst.com

For 2,6-Dimethyl-8-nitroquinoline, the vibrational spectra would be dominated by modes associated with the quinoline (B57606) core, the methyl groups, and the nitro group. The presence of the nitro (NO₂) group is particularly significant and gives rise to characteristic strong absorption bands. researchgate.net

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the 3100–3000 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the two methyl groups, expected in the 2980–2850 cm⁻¹ range.

NO₂ stretching: The most characteristic vibrations for this compound. The asymmetric stretching mode is expected in the 1570–1485 cm⁻¹ region, and the symmetric stretching mode is expected between 1370–1320 cm⁻¹. researchgate.net For the related compound 8-nitroquinoline (B147351), these bands are observed experimentally. researchgate.net

C=C and C=N stretching: Vibrations from the quinoline aromatic rings are expected in the 1620–1430 cm⁻¹ range.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl hydrogens would appear in the 1400–600 cm⁻¹ fingerprint region.

A comparative table of expected IR and Raman active vibrational modes for nitroquinoline derivatives is presented below, based on data from related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H stretch | 3100 - 3000 | Stretching of C-H bonds on the quinoline ring. |

| Aliphatic C-H stretch | 2980 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |

| NO₂ asymmetric stretch | 1570 - 1485 | Strong, characteristic absorption for the nitro group. researchgate.net |

| Aromatic C=C/C=N stretch | 1620 - 1430 | Skeletal vibrations of the quinoline ring system. |

| NO₂ symmetric stretch | 1370 - 1320 | Strong, characteristic absorption for the nitro group. researchgate.net |

| C-H in-plane bend | 1300 - 1000 | Bending vibrations of C-H bonds within the plane of the ring. |

| C-H out-of-plane bend | 900 - 675 | Bending vibrations of C-H bonds out of the plane of the ring. |

This table is illustrative and based on general values for functional groups and data from related nitro-substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of 2,6-Dimethyl-8-nitroquinoline would provide distinct signals for each unique proton.

Aromatic Protons: The protons on the quinoline ring would appear in the downfield region (typically δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic system. The electron-withdrawing nitro group at the C8 position would cause significant deshielding of adjacent protons.

Methyl Protons: Two sharp singlets would be expected in the upfield region (typically δ 2.5–3.0 ppm), corresponding to the methyl groups at the C2 and C6 positions.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom.

Aromatic Carbons: The carbons of the quinoline ring would resonate in the δ 120–160 ppm range. The carbon atom attached to the nitro group (C8) would be significantly deshielded.

Methyl Carbons: The two methyl carbons would appear as sharp signals in the upfield region of the spectrum (typically δ 20–30 ppm).

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| CH₃ (at C2) | 2.77 (s) | 25.4 |

| Aromatic H | 7.45 (d) | 119.9 |

| Aromatic H | 7.70 (d) | 123.2 |

| Aromatic H | 8.17 (d) | 123.6 |

| Aromatic H | 8.85 (d) | 124.4 |

| Aromatic C | — | 132.0 |

| Aromatic C | — | 144.6 |

| Aromatic C | — | 146.8 |

| Aromatic C | — | 155.9 |

| Aromatic C | — | 157.2 |

Note: Data is for 8-(tert-Butyl)-2-methyl-5-nitroquinoline in CDCl₃ and is provided for illustrative purposes only. mdpi.com The signals for the tert-butyl group have been omitted.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. spectrabase.com

For 2,6-Dimethyl-8-nitroquinoline, with the molecular formula C₁₁H₁₀N₂O₂, the expected mass spectrometric data is as follows:

| Parameter | Value | Description |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Derived from the structure. amadischem.com |

| Molecular Weight (Nominal) | 202 | The sum of the integer masses of the most abundant isotopes. |

| Molecular Weight (Monoisotopic) | 202.21 | The sum of the exact masses of the most abundant isotopes. amadischem.com |

| Exact Mass (HRMS) | 202.0742 | The calculated monoisotopic mass, which would be confirmed by HRMS (ESI-TOF). |

The fragmentation pattern in the mass spectrum would likely involve the loss of the nitro group (NO₂), a methyl radical (CH₃), or other characteristic cleavages of the quinoline ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting molecular properties and complementing experimental data. scirp.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org For a molecule like 2,6-Dimethyl-8-nitroquinoline, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional geometry (structure optimization). researchgate.netresearchgate.net

These calculations yield key structural parameters such as:

Bond lengths: The distances between bonded atoms.

Bond angles: The angles formed between three connected atoms.

Dihedral angles: The angles defining the rotation around a bond.

The results of these calculations would reveal the planarity of the quinoline ring system and the orientation of the methyl and nitro substituents. The nitro group is expected to be nearly coplanar with the aromatic ring to maximize conjugation, though minor twisting may occur due to steric interactions. Studies on related nitroquinolines have used DFT to successfully model these geometric parameters. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity.

HOMO: Represents the ability to donate an electron. For 2,6-Dimethyl-8-nitroquinoline, the HOMO is expected to be distributed primarily over the electron-rich dimethyl-substituted quinoline ring system.

LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be localized significantly on the electron-deficient nitro group and the attached portion of the quinoline ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap generally implies higher chemical reactivity and lower kinetic stability. The presence of the electron-donating methyl groups and the electron-withdrawing nitro group on the same quinoline scaffold suggests intramolecular charge transfer (ICT) character, which tends to lower the HOMO-LUMO gap. researchgate.net

For the related compound 2-Methyl-8-nitroquinoline (B1328908), DFT calculations yielded HOMO and LUMO energies of -6.397 eV and -1.504 eV, respectively, resulting in an energy gap of 4.893 eV. researchgate.net Similar calculations for 2,6-Dimethyl-8-nitroquinoline would provide insight into its electronic stability and reactivity.

| Parameter | Description | Expected Characteristics for 2,6-Dimethyl-8-nitroquinoline |

| HOMO | Highest Occupied Molecular Orbital | Localized on the quinoline ring; energy raised by electron-donating methyl groups. |

| LUMO | Lowest Unoccupied Molecular Orbital | Localized on the nitro group and adjacent ring carbons; energy lowered by the electron-withdrawing nitro group. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | A relatively small gap, indicating potential for chemical reactivity and intramolecular charge transfer. |

This table describes expected trends based on the principles of FMO theory and computational results for analogous compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP surface is typically mapped onto a constant electron density surface, where different colors represent varying electrostatic potentials. uni-muenchen.de

For quinoline derivatives, MEP analysis helps in identifying the regions prone to chemical interactions. nih.gov In general, regions with negative electrostatic potential, often colored red, are susceptible to electrophilic attack, while areas with positive potential, colored blue, are favorable for nucleophilic attack. uni-muenchen.denih.gov In the case of nitro-substituted quinolines, the nitro group, being a strong electron-withdrawing group, significantly influences the MEP distribution. The oxygen atoms of the nitro group typically exhibit a region of high negative potential, making them potential sites for interaction with electrophiles. researchgate.net Conversely, the aromatic rings and the regions near the hydrogen atoms usually show positive potential. uni-muenchen.de The specific MEP map for 2,6-dimethyl-8-nitroquinoline would reveal the electron-rich and electron-deficient areas, providing insights into its intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) units, which align with the classic Lewis structure concepts. uni-muenchen.de This analysis is instrumental in understanding intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. researchgate.net

The NBO analysis involves the examination of interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. uni-muenchen.dewisc.edu Larger E(2) values indicate stronger interactions. wisc.edu

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Computations

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are computational tools that provide a topological analysis of electron localization in a molecule. researchgate.netjussieu.fr They offer a way to visualize and quantify the regions of space where electrons are paired, corresponding to covalent bonds and lone pairs. jussieu.fr

Electron Localization Function (ELF): ELF is a function of spatial coordinates that takes values between 0 and 1. jussieu.fr High ELF values (close to 1) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. researchgate.net Conversely, low ELF values suggest delocalized electrons. researchgate.net The graphical representation of ELF often shows basins of high localization, which can be associated with specific chemical features. jussieu.fr

Localized Orbital Locator (LOL): LOL is another function that helps in visualizing electron localization. rsc.orgchemtools.org Similar to ELF, it is large in regions where orbitals are localized. jussieu.fr LOL can provide a clear and insightful picture of π-electron delocalization, sometimes offering a finer contrast than ELF for certain systems. rsc.org

For 2,6-Dimethyl-8-nitroquinoline, ELF and LOL analyses would reveal the nature of the chemical bonds within the quinoline ring, the methyl groups, and the nitro group. researchgate.net These computations would show high localization in the C-C, C-H, C-N, and N-O bonds, as well as around the lone pair regions of the nitrogen and oxygen atoms. The analysis of the π-system would provide insights into the aromaticity and electron delocalization within the quinoline ring. rsc.org

Computational Prediction of Vibrational Spectra

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (infrared and Raman) of molecules. nih.gov These calculations provide theoretical vibrational frequencies and intensities that can be compared with experimental data to aid in the assignment of vibrational modes. elixirpublishers.com

The process typically involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the force constants and, subsequently, the vibrational frequencies. nih.gov The calculated frequencies are often scaled by a factor to improve agreement with experimental spectra, accounting for anharmonicity and limitations of the theoretical model. researchgate.net

For 2,6-Dimethyl-8-nitroquinoline, DFT calculations using a basis set like B3LYP/6-311++G(d,p) would yield a set of predicted vibrational frequencies corresponding to the various stretching, bending, and torsional modes of the molecule. researchgate.net This would include the characteristic vibrations of the quinoline ring, the C-H vibrations of the methyl groups, and the symmetric and asymmetric stretching modes of the nitro group. The potential energy distribution (PED) analysis can further help in making a detailed assignment of each vibrational mode to specific internal coordinates. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. mdpi.comfrontiersin.org Computational chemistry plays a crucial role in the prediction and design of molecules with high NLO activity. nih.gov The key NLO properties at the molecular level are the first hyperpolarizability (β) and the second hyperpolarizability (γ). mdpi.com

Organic molecules with a π-conjugated system connecting an electron donor and an electron acceptor group often exhibit significant NBO responses due to intramolecular charge transfer (ICT). frontiersin.orgnih.gov The presence of both electron-donating (methyl groups) and electron-withdrawing (nitro group) substituents on the quinoline ring of 2,6-Dimethyl-8-nitroquinoline suggests that it may possess NLO properties. researchgate.netresearchgate.net

Computational methods, typically at the DFT level, can be used to calculate the dipole moment, polarizability, and hyperpolarizabilities of the molecule. nih.govresearchgate.net These calculations provide a quantitative measure of the NLO response. For instance, a higher value of the total first hyperpolarizability (β_total) indicates a stronger second-order NLO response. nih.gov The predicted NLO properties of 2,6-Dimethyl-8-nitroquinoline can then be compared with those of known NLO materials to assess its potential for technological applications. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. iitm.ac.in By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of molecules. iitm.ac.inmdpi.com

For a molecule like 2,6-Dimethyl-8-nitroquinoline, MD simulations can be employed to study its behavior in different environments, such as in solution or in a biological system. researchgate.netnih.gov The simulations can reveal how the molecule interacts with solvent molecules, how its conformation changes over time, and can provide insights into its stability and flexibility. iitm.ac.in

In the context of drug design, MD simulations can be used to study the interaction of a ligand with a protein receptor. researchgate.net For instance, if 2,6-Dimethyl-8-nitroquinoline were being investigated as a potential drug candidate, MD simulations could be used to simulate its binding to a target protein, providing information about the stability of the complex and the key interactions involved. researchgate.netmdpi.com

Effects of Solvent Environment on Spectroscopic and Computational Parameters

The surrounding solvent environment can significantly influence the spectroscopic and computational parameters of a molecule. researchgate.net Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a well-known example of this effect. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM) and the Density-Based Solvation Model (SMD), can be used to simulate the effects of a solvent on a molecule's properties. researchgate.netresearchgate.net These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For 2,6-Dimethyl-8-nitroquinoline, the solvent can affect its electronic absorption spectra (UV-Vis), vibrational frequencies, and NLO properties. researchgate.netresearchgate.net For example, an increase in solvent polarity can lead to a shift in the absorption maxima (bathochromic or hypsochromic shift). researchgate.net Similarly, the vibrational frequencies and intensities can be altered by the solvent. researchgate.net Computational studies on the effect of different solvents on the properties of quinoline derivatives have shown that parameters like the dipole moment and solvation free energy can vary significantly with the solvent used. researchgate.netacs.org These studies are crucial for understanding the behavior of the molecule in real-world conditions and for interpreting experimental data obtained in solution. nih.govnih.gov

Research Significance and Advanced Applications of 2,6 Dimethyl 8 Nitroquinoline

Role as an Intermediate in Complex Organic Synthesis

A primary and well-established role for nitroaromatic compounds, including 2,6-Dimethyl-8-nitroquinoline, is their function as a key intermediate in the synthesis of more complex molecules. The nitro group is readily converted into an amino group, which serves as a versatile functional handle for a wide array of subsequent chemical transformations.

The reduction of the nitro group in nitroquinolines to form aminoquinolines is a common and efficient synthetic step. mdpi.comacs.org In the case of 2,6-Dimethyl-8-nitroquinoline, its reduction yields 2,6-Dimethyl-8-aminoquinoline. This transformation is pivotal because the resulting primary amine is a nucleophile and a directing group for further functionalization of the quinoline (B57606) ring. 8-Aminoquinolines are crucial intermediates in the production of dyes and have been incorporated into various pharmacologically active agents. google.comgoogle.com For instance, the 8-aminoquinoline (B160924) core is a well-known pharmacophore in antimalarial drugs. brieflands.com

The synthetic utility of 2,6-Dimethyl-8-nitroquinoline as an intermediate can be summarized in a two-step process. First, the reduction of the nitro group, and second, the subsequent reaction of the resulting amine.

| Step | Transformation | Reagents & Conditions (Examples) | Product Class | Potential Applications |

| 1 | Reduction of Nitro Group | SnCl₂, HCl, MeOH nih.gov or H₂, Raney Ni, EtOH acs.org | Aminoquinoline | Precursor for further synthesis |

| 2 | Derivatization of Amino Group | Acylation, Alkylation, Diazotization, Schiff Base Formation | Amides, Secondary/Tertiary Amines, Azo Dyes, Imines | Pharmaceuticals, Dyes, Ligands for metal complexes |

The presence of the methyl groups at the 2- and 6-positions also influences the properties of the resulting molecules, affecting their solubility, steric profile, and biological activity. For example, a related compound, 7-methyl-8-nitroquinoline, serves as a starting material for developing other biologically active compounds, highlighting the importance of the methyl-nitroquinoline framework in medicinal chemistry. brieflands.combrieflands.com

Exploration of Coordination Chemistry with Metal Centers

Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. numberanalytics.com Quinoline and its derivatives are widely explored as ligands due to the presence of the nitrogen atom in the heterocyclic ring, which can donate a lone pair of electrons to a metal center. researchgate.netacs.org The functional groups attached to the quinoline ring can provide additional coordination sites, leading to the formation of stable metal complexes with diverse geometries and properties. uci.edunih.gov

While 2,6-Dimethyl-8-nitroquinoline itself can act as a ligand, its coordination potential is significantly enhanced upon transformation into derivatives such as 2,6-Dimethyl-8-aminoquinoline or 2,6-Dimethyl-8-hydroxyquinoline. These derivatives can function as bidentate ligands, binding to a metal ion through both the quinoline nitrogen and the nitrogen or oxygen atom of the substituent at the 8-position. This chelation results in the formation of stable 5-membered rings with the metal center. nih.gov

The coordination behavior of ligands derived from 2,6-Dimethyl-8-nitroquinoline is outlined below.

| Ligand Derivative | Potential Donor Atoms | Coordination Mode | Resulting Metal Complex Properties |

| 2,6-Dimethyl-8-aminoquinoline | Quinoline N, Amino N | Bidentate (N,N) | Can form stable complexes with various transition metals; potential catalytic or biological activity. |

| 2,6-Dimethyl-8-hydroxyquinoline | Quinoline N, Hydroxyl O | Bidentate (N,O) | Forms highly stable chelates; often fluorescent, used in sensors and OLEDs. mdpi.com |

| Schiff Base Derivatives | Quinoline N, Imine N, other donors | Bidentate or Polydentate | Versatile ligands for creating complexes with varied geometries and electronic properties. bendola.com |

The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry. numberanalytics.combendola.com For instance, metal complexes of 8-hydroxyquinoline (B1678124) derivatives are known for their fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.netmdpi.com The specific methyl and nitro-derived functional groups on the 2,6-Dimethyl-8-nitroquinoline framework allow for fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes.

Design Principles for Advanced Functional Materials

The design of advanced functional materials relies on the principle of tailoring molecular structures to achieve specific properties, such as fluorescence, electronic conductivity, or chemical sensing. Quinoline derivatives are excellent candidates for such materials due to their rigid, planar aromatic structure and inherent photophysical properties. researchgate.netresearchgate.net The strategic placement of substituents on the quinoline core allows for precise control over these properties.

2,6-Dimethyl-8-nitroquinoline incorporates several structural features that are key to its potential use in functional materials:

The Quinoline Core: A robust, aromatic scaffold that often exhibits fluorescence. researchgate.net Its planarity facilitates π–π stacking interactions, which are crucial for the self-assembly of molecules in the solid state. acs.org

The Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the electronic properties of the molecule. It can enhance the electron-accepting ability of the quinoline system, making it suitable for applications in electronic materials. Its presence can also quench fluorescence, a property that can be exploited in "turn-on" fluorescent sensors where the nitro group is chemically transformed.

The Methyl Groups (-CH₃): These alkyl groups influence the molecule's solubility and steric profile. They can prevent excessive aggregation in solution and modify the packing of molecules in crystals, thereby tuning the material's bulk properties. acs.org

These features can be leveraged to design materials for specific applications. For example, the related compound 8-nitroquinoline (B147351) has been studied as a corrosion inhibitor for aluminum alloys, forming a protective film on the metal surface. iaea.org This suggests a potential application for 2,6-Dimethyl-8-nitroquinoline in materials protection. Furthermore, by converting the nitro group to other functional groups, the molecule can be used to create fluorescent probes for detecting metal ions or other analytes. researchgate.net

| Structural Feature | Influence on Material Properties | Potential Application |

| Quinoline Ring System | Rigidity, Planarity, π-system | Scaffold for fluorescent probes, Organic electronics |

| Nitro Group (-NO₂) at C8 | Strong electron-withdrawing effect, Fluorescence quenching | Electron-transport materials, "Turn-on" sensors, Corrosion inhibitors iaea.org |

| Methyl Groups (-CH₃) at C2, C6 | Increased solubility, Steric control of packing | Modulates solid-state properties (e.g., crystal packing), Enhances processability |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity

The classical methods for synthesizing quinoline (B57606) derivatives, such as the Skraup and Doebner-von Miller reactions, often suffer from low yields and the formation of multiple isomers, complicating purification. iipseries.orgbrieflands.com For instance, the Skraup reaction with m-substituted anilines is known to produce a mixture of 5- and 7-substituted quinolines. brieflands.com Future research should prioritize the development of more efficient and sustainable synthetic strategies for 2,6-dimethyl-8-nitroquinoline.

Key areas of focus should include:

Catalyst Innovation: The use of novel catalysts, such as silica-functionalized magnetic nanoparticles (Fe3O4@SiO2), has shown promise in improving the yield and reducing the reaction time for the synthesis of related compounds like 2-methyl-6-nitroquinoline. nih.gov Exploring similar nanocatalysts for the synthesis of 2,6-dimethyl-8-nitroquinoline could lead to significant improvements in efficiency.

Green Chemistry Approaches: Investigating solvent-free reaction conditions or the use of greener solvents can minimize the environmental impact of the synthesis. bohrium.com Microwave-assisted synthesis is another avenue that could offer faster reaction times and higher yields. iipseries.org

Advanced Mechanistic Studies on Chemical Transformations and Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of 2,6-dimethyl-8-nitroquinoline is essential for optimizing existing protocols and discovering new reactivity.

Future mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction intermediates, and transition states involved in the synthesis and subsequent reactions of 2,6-dimethyl-8-nitroquinoline. acs.orgresearchgate.net Such studies can help in understanding the regioselectivity of nitration and other electrophilic substitution reactions.

Spectroscopic Analysis: Advanced spectroscopic techniques, including in-situ monitoring of reactions using NMR and IR spectroscopy, can help to identify and characterize transient intermediates, providing direct evidence for proposed reaction pathways.

Kinetics and Isotope Labeling Studies: These classic physical organic chemistry tools can be employed to elucidate the rate-determining steps and the movement of atoms throughout the reaction, offering a detailed picture of the reaction mechanism.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.gov These powerful computational tools can accelerate the discovery and optimization of quinoline derivatives with desired properties.

Potential applications in the context of 2,6-dimethyl-8-nitroquinoline include:

Predictive Modeling: ML models can be trained on existing data for quinoline derivatives to predict various properties of 2,6-dimethyl-8-nitroquinoline and its analogues, such as their biological activity, toxicity, and material properties. researchgate.net This can help in prioritizing synthetic targets and reducing the need for extensive experimental screening.

De Novo Design: AI algorithms can be used to design novel quinoline derivatives based on 2,6-dimethyl-8-nitroquinoline with enhanced properties for specific applications. For instance, generative models could propose new structures with potentially improved catalytic activity or desirable electronic properties for use in organic electronics.

Reaction Optimization: ML algorithms can be employed to optimize reaction conditions for the synthesis of 2,6-dimethyl-8-nitroquinoline, leading to higher yields and purity. epfl.ch

Exploration of New Chemical Reactivity Profiles and Catalytic Functions

The unique electronic properties of 2,6-dimethyl-8-nitroquinoline, arising from the interplay of the electron-donating methyl groups and the electron-withdrawing nitro group, suggest a rich and largely unexplored reactivity profile.

Future research should explore:

Nucleophilic Aromatic Substitution: The electron-deficient nature of the quinoline ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Investigating the reactivity of 2,6-dimethyl-8-nitroquinoline with various nucleophiles could lead to the synthesis of a wide range of novel functionalized quinolines. nih.gov

Catalysis: The nitrogen atom in the quinoline ring and the potential for the nitro group to be reduced to an amino group suggest that 2,6-dimethyl-8-nitroquinoline and its derivatives could serve as ligands for metal catalysts or as organocatalysts themselves. vulcanchem.com Research into their application in various catalytic transformations, such as cross-coupling reactions or asymmetric synthesis, is warranted.

Materials Science: Nitroquinoline derivatives have been explored for applications in organic light-emitting diodes (OLEDs) due to their electron-transporting properties. vulcanchem.com The specific substitution pattern of 2,6-dimethyl-8-nitroquinoline could lead to unique photophysical properties, making it a candidate for new electronic and optical materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Dimethyl-8-nitroquinoline in laboratory settings?

- Methodological Answer : Synthesis typically involves nitration and methylation of quinoline precursors under controlled conditions. For example, nitration of 2,6-dimethylquinoline using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) can yield the nitro derivative. Subsequent purification via recrystallization (e.g., using ethanol or dichloromethane) is critical to isolate the product. Safety protocols, such as using explosion-proof equipment and avoiding excessive heat, must be followed due to the reactive nature of nitro groups .

Q. How should researchers safely handle and store 2,6-Dimethyl-8-nitroquinoline to prevent decomposition?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Avoid exposure to oxidizing agents, as decomposition may release toxic gases like NOₓ .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Long-term storage should be avoided due to potential degradation; periodic purity checks via HPLC or TLC are recommended .

Q. What analytical techniques are most effective for characterizing the purity and structure of 2,6-Dimethyl-8-nitroquinoline?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identify functional groups (e.g., nitro at ~1520 cm⁻¹, C-H stretching in methyl groups at ~2850 cm⁻¹) .

- UV-Vis : Detect conjugation patterns (λmax ~320 nm for nitroquinolines) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns .

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient for purity assessment .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of 2,6-Dimethyl-8-nitroquinoline?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) provide accurate thermochemical data for nitroaromatics .

- Basis Sets : Use 6-31G(d,p) for geometry optimization and frequency calculations. Solvent effects (e.g., ethanol) can be modeled via PCM .

- Outputs : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to predict reactivity and interaction with biological targets .

Q. What strategies are recommended for resolving contradictions in spectroscopic data of 2,6-Dimethyl-8-nitroquinoline derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR (¹H/¹³C), IR, and mass spectra with computational predictions (e.g., DFT-calculated NMR chemical shifts) .

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to distinguish overlapping signals in crowded spectra .

- Collaborative Analysis : Employ multi-instrument approaches (e.g., X-ray crystallography for structural confirmation) to reconcile discrepancies .

Q. What experimental approaches are used to study the structure-activity relationships (SAR) of 2,6-Dimethyl-8-nitroquinoline in biological systems?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., halogenation at position 3 or substitution of methyl groups) to assess pharmacological activity .

- In Vitro Assays : Test antimicrobial or anticancer activity using MIC (minimum inhibitory concentration) or MTT assays. Correlate results with computed logP and solubility parameters .

- Molecular Docking : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., cytochrome P450) and validate via mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.